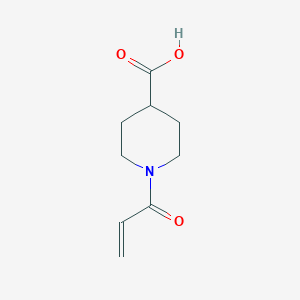

N-Acryloylisonipecotic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enoylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUIBIHOIQNJQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Acryloylisonipecotic Acid and Its Derivatives

Conventional Synthetic Routes

Traditional organic chemistry provides robust methods for the N-functionalization of cyclic amino acids like isonipecotic acid. These routes typically involve the reaction of the amine with an activated form of acrylic acid.

The most direct method for synthesizing N-Acryloylisonipecotic Acid is the acylation of the secondary amine of the isonipecotic acid ring with acryloyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrogen chloride byproduct and facilitate the nucleophilic attack of the amine on the acyl chloride. A general approach involves dissolving isonipecotic acid in an aqueous basic solution or a non-protic organic solvent with a tertiary amine base, followed by the careful addition of acryloyl chloride, often at reduced temperatures to control the reaction's exothermicity. google.com

Table 1: Typical Components for Direct Acryloylation of Isonipecotic Acid

| Component | Function | Example |

|---|---|---|

| Starting Material | Amine Source | Isonipecotic Acid |

| Acylating Agent | Provides Acryloyl Group | Acryloyl Chloride |

| Base | HCl Scavenger/Catalyst | Sodium Hydroxide, Triethylamine (B128534) |

| Solvent | Reaction Medium | Water, Chloroform (B151607), Dichloromethane |

An alternative strategy involves the use of amino acid esters as starting materials. This is particularly relevant for creating N-acryloyl derivatives of various amino acids that can subsequently be used in peptide synthesis. The general procedure involves dissolving the amino acid ester hydrochloride salt in a dry organic solvent, such as chloroform, in the presence of a base like triethylamine (TEA). nih.govrsc.org The mixture is typically cooled in an ice bath before the dropwise addition of acryloyl chloride. nih.gov This method effectively yields the N-acryloyl amino acid ester. nih.govrsc.org

For instance, the synthesis of N-acryloyl-glutamic acid diethyl ester involves reacting L-glutamic acid diethyl ester hydrochloride with acryloyl chloride in chloroform with triethylamine. nih.gov A similar protocol is used for synthesizing N-acryloyl-L-alanine ethyl ester from L-alanine ethyl ester hydrochloride. rsc.org This approach is foundational for preparing the "grafter" molecules used in subsequent enzymatic polymerizations. nih.gov

Table 2: Research Findings on Synthesis of N-Acryloyl Amino Acid Esters

| N-Acryloyl Derivative | Amino Acid Ester Starting Material | Base | Solvent | Reference |

|---|---|---|---|---|

| N-acryloyl-glutamic acid diethyl ester | L-glutamic acid diethyl ester hydrochloride | Triethylamine (TEA) | Chloroform (CHCl₃) | nih.gov |

| N-acryloyl-L-alanine ethyl ester | L-alanine ethyl ester hydrochloride | Triethylamine (TEA) | Chloroform (CHCl₃) | rsc.org |

| N-acryloyl-leucine ethyl ester | L-leucine ethyl ester hydrochloride | Triethylamine (TEA) | Chloroform (CHCl₃) | nih.gov |

Enzymatic Synthesis Approaches

Enzymatic methods, particularly those using proteases, offer a green and highly selective alternative to conventional chemical synthesis for creating N-acryloyl functionalized peptides. researchgate.netresearchgate.net These reactions are typically conducted in aqueous environments under mild conditions. researchgate.netresearchgate.net

The enzymatic synthesis of N-terminally modified oligopeptides can be achieved through protease-catalyzed peptide synthesis (PCPS) in a one-pot, aqueous reaction. nih.govnih.gov This kinetically-controlled process often employs proteases with broad substrate recognition, such as papain. nih.govresearchgate.net The key components are an N-acryloyl modified amino acid ethyl ester, referred to as a "grafter," and an amino acid ethyl ester (AA-OEt) monomer. nih.gov

The general mechanism involves the formation of an acyl-enzyme complex between the protease's active site (e.g., the cysteine residue in papain) and the carbonyl group of the grafter or monomer. nih.gov This activated intermediate then undergoes aminolysis via a nucleophilic attack from the α-amine group of another monomer or a growing oligomer chain. nih.gov By including the N-acryloyl grafter in the reaction mixture, oligopeptides with a reactive N-terminal acryloyl group can be synthesized directly. rsc.orgresearchgate.net

The efficiency of producing N-acryloyl-terminated oligopeptides via PCPS is not solely dependent on the enzyme but is significantly influenced by the choice of substrates. nih.govnih.gov Research has shown that the dominant factor in determining the conversion efficiency of the N-acryloyl-AA-OEt grafter is the co-monomer used in the co-oligomerization process. researchgate.netnih.govacs.org

Table 3: Influence of Co-Monomer on N-Acryloyl Grafter Efficiency

| N-Acryloyl Grafter | Co-Monomer | Grafter:Monomer Feed Ratio (mmol/mmol) | Mol-% of N-Acryloyl-Oligopeptide Product | Reference |

|---|---|---|---|---|

| N-acryloyl-Glu-(OEt)₂ | Glu-(OEt)₂ | 0.1:1 | 21 ± 1% | nih.gov |

| N-acryloyl-Glu-(OEt)₂ | Glu-(OEt)₂ | 1:1 | 67 ± 3% | nih.gov |

| N-acryloyl-Glu-(OEt)₂ | Leu-OEt | 0.1:1 | 44 ± 1% | nih.gov |

| N-acryloyl-Glu-(OEt)₂ | Leu-OEt | 1:1 | 81 ± 6% | nih.gov |

Polymerization Studies of N Acryloylisonipecotic Acid Monomers

Controlled/Living Radical Polymerization Techniques

Controlled/living radical polymerization (CLRP) techniques are powerful tools for synthesizing polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. rsc.org These methods are particularly advantageous for the polymerization of functional monomers like N-acryloyl amino acids due to their tolerance of a wide range of functional groups. rsc.org

Photoinduced Electron/Energy Transfer-Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) Polymerization

PET-RAFT polymerization has emerged as a robust method for polymerizing various N-acryloyl amino acid monomers. rsc.org This technique utilizes a photoredox catalyst to mediate the reversible addition-fragmentation chain transfer (RAFT) process under mild conditions, often at room temperature and with low catalyst concentrations. rsc.orgrsc.orgmdpi.com The mechanism can proceed through either an electron transfer or an energy transfer pathway, both of which generate radicals to initiate and propagate polymerization in a controlled manner. mdpi.comresearchgate.net

Key features of PET-RAFT polymerization of N-acryloyl amino acids include:

Mild Reaction Conditions: The use of light as an external stimulus allows for polymerization at ambient temperatures, which is beneficial for preserving the integrity of sensitive functional groups. mdpi.com

Precise Control: This method provides excellent control over molecular weight and results in polymers with narrow molecular weight distributions (typically with a polydispersity index, PDI or Mw/Mn, less than 1.20). rsc.org

Versatility: A variety of photocatalysts, RAFT agents, and solvents can be employed, demonstrating the robustness of this technique. rsc.orgrsc.org For instance, different organo-dyes like eosin (B541160) Y and fluorescein (B123965) have been successfully used as photocatalysts. rsc.org

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Conventional RAFT polymerization, which typically relies on thermal initiators, is another effective method for controlling the polymerization of acrylic monomers. wikipedia.org This technique employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predictable molecular weights and low polydispersity. wikipedia.orgnih.gov

In the context of monomers similar to N-acryloylisonipecotic acid, such as N-isopropylacrylamide (NIPAM), studies have shown that the choice of initiator and RAFT agent is crucial for achieving good control over the polymerization. nih.gov For example, the use of specific trithiocarbonates as RAFT agents has been demonstrated to produce well-defined polymers. nih.gov

Polymerization Kinetics and Mechanism

The study of polymerization kinetics provides fundamental insights into the reaction rates and mechanisms, which are essential for controlling the final polymer properties. primescholars.com

Chain Growth and Molecular Weight Control

The polymerization of N-acryloyl amino acids via CLRP methods follows a chain-growth mechanism. wikipedia.orgfiveable.me In this process, monomers sequentially add to a growing polymer chain that possesses a reactive center. wikipedia.org A key characteristic of controlled/living polymerizations is the linear increase of the number-average molecular weight (Mn) with monomer conversion, while maintaining a low polydispersity index (PDI). rsc.orgnih.gov This indicates that all polymer chains are initiated at approximately the same time and grow at a similar rate, with minimal termination or chain transfer reactions. wikipedia.org

For PET-RAFT and RAFT polymerizations, the molecular weight can be predetermined by the ratio of the initial monomer concentration to the initial CTA concentration. nih.govnih.gov

Table 1: Comparison of Polymerization Control in PET-RAFT and RAFT

| Polymerization Technique | Initiator Type | Molecular Weight Control | Polydispersity Index (PDI) |

|---|---|---|---|

| PET-RAFT | Photocatalyst | High, predictable Mn | < 1.20 rsc.org |

| RAFT | Thermal Initiator | Good, predictable Mn | << 1.2 with optimization nih.gov |

This table is generated based on data from sources rsc.org and nih.gov.

Impact of Polymerization Conditions (e.g., Solvents, Initiators, Chain Transfer Agents)

The conditions under which polymerization is conducted have a significant impact on the kinetics and the properties of the resulting polymer.

Solvents: The choice of solvent can influence the polymerization rate and the solubility of both the monomer and the resulting polymer. For N-acryloyl amino acids, solvents like methanol (B129727) and N,N'-dimethylformamide (DMF) have been used effectively. rsc.orgnih.gov The ability to directly polymerize monomers with unprotected carboxylic acid groups in methanol highlights the versatility of these controlled polymerization techniques. rsc.org

Initiators: In conventional RAFT, the type and concentration of the thermal initiator affect the polymerization rate and can influence the final molecular weight distribution. nih.govbio-rad.com A continuous supply of radicals is necessary to achieve high monomer conversion. nih.gov In PET-RAFT, the selection of the photocatalyst is critical, with different catalysts offering varying efficiencies and absorption wavelengths. rsc.org

Chain Transfer Agents (CTAs): The structure of the RAFT agent is paramount for achieving good control. wikipedia.org Different classes of thiocarbonylthio compounds, such as dithioesters, trithiocarbonates, and dithiocarbamates, exhibit different reactivities and are suitable for different monomer families. wikipedia.orgnih.gov The choice of CTA must be matched to the monomer to ensure efficient reversible chain transfer. nih.gov

Structural Diversity of N-Acryloyl Amino Acid-Based Polymers

N-acryloyl amino acid monomers serve as versatile building blocks for creating a wide array of polymers with diverse structures and functionalities. nih.govacs.org The amino acid side group can be varied to introduce different chemical properties, such as lipophilicity or charge, into the final polymer. nih.govacs.orgresearchgate.net

The radical polymerization of various N-acryloyl amino acid monomers has been shown to yield polymers with a broad range of molecular weights, from 3,000 to 60,000 Da. nih.govacs.org These polymers can be synthesized as homopolymers or copolymers, including block copolymers, by sequentially adding different monomers. rsc.orgnih.gov The ability to create well-defined block copolymers is a significant advantage of using controlled polymerization techniques. rsc.org

Examples of N-acryloyl amino acid monomers that have been polymerized include those derived from:

Glycine (B1666218) nih.govresearchgate.net

Leucine (B10760876) nih.govacs.orgresearchgate.net

Phenylalanine nih.govacs.orgresearchgate.net

Proline nih.govacs.orgresearchgate.net

Tyrosine nih.govacs.orgresearchgate.net

The resulting poly(N-acryloyl amino acids) often possess unique properties stemming from the amino acid residues, such as optical activity and biocompatibility. rsc.orgnih.govacs.org This structural diversity opens up possibilities for their use in various advanced applications. rsc.org

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| N-Acryloyl Amino Acid |

| N-isopropylacrylamide |

| Eosin Y |

| Fluorescein |

| Methanol |

| N,N'-dimethylformamide |

| S-1-dodecyl-S-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate |

| S,S-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate |

| 4,4-azobis(4-cyanovaleric acid) |

| Irgacure-2959 |

| Glycine |

| Leucine |

| Phenylalanine |

| Proline |

| Tyrosine |

| Poly(N-acryloyl amino acid) |

| Poly(N-isopropylacrylamide) |

This table lists the chemical compounds mentioned in the article.

Homo- and Di-Block Polymer Architectures

The polymerization of N-acryloyl monomers, particularly those based on cyclic amines like piperidine (B6355638), is well-established, offering insights into the expected behavior of this compound.

Homopolymerization: this compound can undergo homopolymerization via standard radical polymerization techniques. The resulting homopolymer, poly(this compound), would feature a polyacrylate backbone with pendant isonipecotic acid groups. The carboxylic acid function on the piperidine ring is expected to impart hydrophilicity and pH-responsiveness to the polymer.

Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, are particularly suitable for synthesizing well-defined homopolymers with controlled molecular weights and narrow molecular weight distributions. rsc.orgresearchgate.net Research on structurally similar monomers, like N-acryloylpiperidine (API), has demonstrated that RAFT polymerization can produce well-defined homopolymers. rsc.orgepfl.chacs.org For instance, the polymerization of N-acryloyl amino acid monomers using photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) has been shown to yield polymers with controlled molecular weights and narrow dispersity (Mw/Mn < 1.20). rsc.org

Di-Block Copolymer Architectures: The living nature of controlled radical polymerization techniques allows for the synthesis of di-block copolymers incorporating this compound. By sequential monomer addition, a block of poly(this compound) could be grown from a pre-existing polymer chain, or vice-versa.

For example, studies have successfully synthesized di-block copolymers of poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) (P4VP-b-PAPI) using the RAFT process. rsc.orgrsc.orgrug.nl This process allows for the creation of highly ordered structures like cylinders, lamellae, and spheres. rsc.orgrug.nl Similarly, amphiphilic di-block copolymers have been created by polymerizing N-acryloyl derivatives of cyclic amines, such as N-acryloylmorpholine and N-acryloylpiperidine, via RAFT polymerization. epfl.chacs.org These block copolymers are known to self-assemble into various morphologies, such as spherical micelles, in aqueous environments. epfl.ch

Given these precedents, one could synthesize di-block copolymers where one block is poly(this compound) and the other is a contrasting polymer, such as a hydrophobic block like polystyrene or a different hydrophilic block like poly(ethylene glycol). The resulting amphiphilic di-block copolymers would be expected to self-assemble in solution, forming micelles or other nanostructures driven by the balance of hydrophilic and hydrophobic interactions. The specific morphology would depend on the relative block lengths and the solvent environment.

Table 1: Representative RAFT Polymerization Data for an Analogous N-Acryloyl Monomer (N-acryloylpiperidine) This table is illustrative and based on data for a structurally similar monomer to infer potential polymerization characteristics for this compound.

| Polymer Type | Monomer(s) | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| Homopolymer | N-acryloylpiperidine (API) | Data not specified | < 1.2 | rug.nl |

| Di-block Copolymer | 4-vinylpyridine (4VP), N-acryloylpiperidine (API) | Not specified | Not specified | rsc.orgrug.nl |

Polypeptide Synthesis via Ring-Opening Polymerization of Related N-Carboxyanhydrides (Conceptual Analogy)

While this compound itself is not polymerizable via ring-opening polymerization (ROP), its parent amino acid, isonipecotic acid, can be conceptually considered for the synthesis of polypeptide-like structures. This is achieved through the formation of an N-carboxyanhydride (NCA) monomer, a well-established method for producing synthetic polypeptides. springernature.com

The synthesis of polypeptides from NCAs, first reported by Hermann Leuchs, involves the cyclization of N-alkoxycarbonyl amino acids. nih.govfrontiersin.org The ROP of these NCAs can be initiated by various nucleophiles, most commonly primary amines, in what is known as the "normal amine mechanism". nih.govresearchgate.net This process is highly sensitive to moisture, often requiring stringent anhydrous conditions. springernature.comnih.govoup.com

Isonipecotic acid is a cyclic secondary amino acid, similar in structure to proline. The ROP of proline N-carboxyanhydride (Pro-NCA) has been studied extensively and provides a strong conceptual model. nih.govoup.comresearchgate.net The synthesis of poly-L-proline from Pro-NCA is challenging due to the sterically hindered nature of the pyrrolidine (B122466) ring and issues with product precipitation. nih.govoup.com However, recent advancements have shown that water-assisted ROP of Pro-NCA can lead to well-defined poly-L-proline in minutes with high yields. nih.govoup.com This technique has also been applied to the ROP of unprotected hydroxyproline (B1673980) N-carboxyanhydrides. chemrxiv.orgchemrxiv.org

By analogy, an N-carboxyanhydride of isonipecotic acid could potentially be synthesized and subsequently polymerized via ROP to yield a polyamide structure, poly(isonipecotic acid). This polymer would be a structural analog of a polypeptide, with the piperidine ring incorporated into the polymer backbone. The properties of this polymer would be distinct from the vinyl polymer discussed previously, as the amide bonds would be part of the main chain.

The polymerization could be initiated by a primary amine, leading to a linear polymer. The kinetics and control over the polymerization would likely be influenced by the steric hindrance of the piperidine ring, similar to the challenges observed with proline.

Table 2: Conceptual Analogy - Polymerization of Proline N-Carboxyanhydride (Pro-NCA) This table illustrates the synthesis of polypeptides from a related cyclic amino acid, providing a conceptual framework for the potential polymerization of an isonipecotic acid-derived NCA.

| Monomer | Polymerization Method | Resulting Polymer | Key Features | Reference |

|---|---|---|---|---|

| Proline N-carboxyanhydride (Pro-NCA) | Ring-Opening Polymerization (ROP) | Poly-L-proline (PLP) | Water-assisted ROP allows for fast and controlled synthesis. | nih.govoup.comresearchgate.net |

| Hydroxyproline N-carboxyanhydride (Hyp-NCA) | Ring-Opening Polymerization (ROP) | Poly-L-hydroxyproline (PHyp) | Facile one-step synthesis of linear and branched topologies. | chemrxiv.orgchemrxiv.org |

Advanced Architectures and Functional Properties of Poly N Acryloylisonipecotic Acid

Temperature-Responsive Polymer Behavior

Polymers derived from N-acryloyl amino acids are known for their stimuli-responsive characteristics, particularly their sensitivity to temperature changes in aqueous solutions. This behavior is dictated by a delicate balance of intermolecular and intramolecular forces, such as hydrogen bonding and hydrophobic interactions.

Poly(N-Acryloylisonipecotic Acid) is anticipated to exhibit Upper Critical Solution Temperature (UCST) behavior, a phenomenon where the polymer is soluble above a certain critical temperature and phase-separates upon cooling. This is in contrast to the more common Lower Critical Solution Temperature (LCST) behavior. The UCST of analogous polymers, such as poly(N-acryloyl glycinamide) (PNAGA), is primarily driven by hydrogen bonding between the amide groups in the polymer side chains. researchgate.netsemanticscholar.org At lower temperatures, strong polymer-polymer hydrogen bonds dominate, leading to aggregation and insolubility. As the temperature increases, these bonds are disrupted, allowing for polymer-solvent (water) interactions to prevail, resulting in dissolution. nih.gov

The presence of even trace amounts of ionic groups can significantly impact or even completely suppress the UCST behavior. researchgate.net Therefore, the synthesis of high-purity this compound monomer is crucial for observing this thermoresponsive property. The phase separation temperature can be tuned by copolymerization; incorporating a more hydrophobic comonomer would likely increase the UCST, while a more hydrophilic one would decrease it. researchgate.net

Table 1: Predicted UCST Behavior of Poly(this compound) based on Analogous Polymer Systems

| Condition | Expected Outcome on UCST | Rationale |

| High Polymer Purity | Sharp and observable UCST | Absence of ionic impurities that disrupt inter-chain hydrogen bonding. researchgate.net |

| Increased Hydrophobicity | Increased UCST | Stronger polymer-polymer interactions requiring more thermal energy to dissolve. researchgate.net |

| Increased Hydrophilicity | Decreased UCST | Enhanced polymer-water interactions promoting solubility at lower temperatures. researchgate.net |

| Presence of Ionic Groups | Suppression of UCST | Electrostatic repulsion between chains hinders the formation of aggregates. researchgate.net |

The molecular weight of the polymer and the nature of its end groups are critical factors that modulate the phase transition temperature. For polymers exhibiting UCST, an increase in molecular weight generally leads to a higher phase separation temperature. numberanalytics.comnih.gov This is attributed to the decreased entropy of mixing for larger polymer chains, which makes solubility more sensitive to interaction energies. rsc.orgrsc.org

Table 2: Predicted Influence of Molecular Weight and End Groups on the UCST of Poly(this compound)

| Parameter | Change | Expected Effect on UCST | Basis of Prediction |

| Molecular Weight | Increase | Increase | Decreased entropy of mixing for larger chains. numberanalytics.comnih.govrsc.org |

| Molecular Weight | Decrease | Decrease | Increased entropy of mixing for smaller chains. rsc.org |

| End Group | More Hydrophilic | Decrease | Enhanced polymer-water interactions. mdpi.com |

| End Group | More Hydrophobic | Increase | Enhanced polymer-polymer interactions. mdpi.com |

Functionalization Strategies for Poly(N-Acryloyl Amino Acids)

The versatility of poly(N-acryloyl amino acids) stems from the ability to introduce a wide range of functional groups, either during or after polymerization, to tailor their properties for specific applications.

The introduction of charged functional groups into the polymer structure can dramatically alter its physical and chemical properties. For instance, the incorporation of carboxyl groups or amino groups can impart pH-responsiveness and influence the polymer's interaction with biological systems. nih.govacs.org In the context of poly(N-acryloyl amino acids), charged groups can be introduced by using amino acid monomers that already contain these functionalities, such as glutamic acid or lysine (B10760008). nih.gov The presence of charged groups, like the carboxylic acid in this compound, is expected to make the polymer's solubility and conformation sensitive to the pH of the surrounding medium. nih.gov For example, at a pH below the pKa of the carboxylic acid, the group will be protonated and neutral, while at a higher pH, it will be deprotonated and negatively charged, leading to electrostatic repulsion between polymer chains and increased solubility. acs.org

Post-polymerization modification is a powerful technique to introduce functionalities that may not be compatible with the polymerization process itself. One such modification is sulfation. For poly(N-acryloyl amino acids) that contain hydroxyl groups (e.g., derived from hydroxyproline (B1673980) or serine), sulfation can be achieved with a high degree of conversion using reagents like the SO3/pyridine complex. nih.govacs.org This process introduces strongly acidic sulfate (B86663) groups, transforming the polymer into a polyanion. nih.gov While this compound does not inherently possess a hydroxyl group for direct sulfation, this strategy could be applied to copolymers of this compound with a hydroxyl-containing monomer. Such modifications are of interest for creating materials with heparin-like activities. nih.gov

Biomolecular Interactions and Research into Biological Activities of Poly N Acryloyl Amino Acids

Enzyme Modulation Studies

Heparanase Enzyme Inhibition

Poly(N-acryloyl amino acids) have been identified as potent inhibitors of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains. acs.orgnih.gov This enzymatic activity is crucial in processes such as inflammation, tumor metastasis, and angiogenesis. The inhibitory capacity of these synthetic polymers is influenced by the nature of the amino acid side chain.

Research has demonstrated that polymers with lipophilic or charged side groups exhibit significant heparanase inhibition. acs.orgnih.gov For instance, polymers derived from tyrosine and leucine (B10760876) are highly effective inhibitors. acs.orgnih.gov The presence of a carboxylic acid group is essential for this activity. acs.orgnih.gov

Table 1: Heparanase Inhibitory Activity of Various Poly(N-Acryloyl Amino Acids)

| Polymer Derivative | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|

| Poly(N-acryloyltyrosine) | High (microgram level) | acs.orgnih.gov |

| Poly(N-acryloylleucine) | High (microgram level) | acs.orgnih.gov |

| Poly(N-acryloylphenylalanine) | Active | acs.orgnih.gov |

| Poly(N-acryloyl-tert-leucine) | Active | acs.orgnih.gov |

| Poly(N-acryloylproline) | Active | acs.orgnih.gov |

| Poly(N-acryloyl-trans-hydroxyproline) | Active | acs.orgnih.gov |

| Poly(N-acryloylglycine) | Active | acs.orgnih.gov |

| Poly(N-acryloylserine) | Active | acs.orgnih.gov |

| Poly(N-acryloyl-cis-hydroxyproline) | Inactive | acs.orgnih.gov |

Extracellular Matrix (ECM) Interactions

Basic Fibroblast Growth Factor (bFGF) Release from ECM

Poly(N-acryloyl amino acids) have been shown to interact with the extracellular matrix (ECM) and induce the release of basic fibroblast growth factor (bFGF). acs.orgnih.gov bFGF is a potent mitogen and angiogenic factor that is sequestered in the ECM by binding to heparan sulfate proteoglycans. The release of bFGF by these synthetic polyanions can have significant implications for tissue repair and angiogenesis.

The ability to release bFGF is also dependent on the amino acid side chain, with lipophilic residues enhancing this activity. acs.orgnih.gov

Table 2: bFGF Releasing Activity of Various Poly(N-Acryloyl Amino Acids)

| Polymer Derivative | bFGF Releasing Activity | Reference |

|---|---|---|

| Poly(N-acryloyltyrosine) | High (microgram level) | acs.orgnih.gov |

| Poly(N-acryloylleucine) | High (microgram level) | acs.orgnih.gov |

| Poly(N-acryloylphenylalanine) | Active | acs.orgnih.gov |

| Poly(N-acryloyl-tert-leucine) | Active | acs.orgnih.gov |

| Poly(N-acryloylproline) | Active | acs.orgnih.gov |

Cellular Response Research

Smooth Muscle Cell (SMC) Proliferation Inhibition

A key biological activity of certain poly(N-acryloyl amino acids) is their ability to inhibit the proliferation of smooth muscle cells (SMCs). acs.orgnih.gov Uncontrolled SMC proliferation is a hallmark of vascular proliferative disorders such as atherosclerosis and restenosis. The inhibitory effect of these polymers suggests their potential as therapeutic agents in these conditions.

Similar to the other biological activities, the inhibition of SMC proliferation is influenced by the physicochemical properties of the amino acid side chain. acs.orgnih.gov

Table 3: SMC Proliferation Inhibitory Activity of Various Poly(N-Acryloyl Amino Acids)

| Polymer Derivative | SMC Proliferation Inhibitory Activity | Reference |

|---|---|---|

| Poly(N-acryloyltyrosine) | High (microgram level) | acs.orgnih.gov |

| Poly(N-acryloylleucine) | High (microgram level) | acs.orgnih.gov |

Structure-Activity Relationship Investigations

The biological activities of poly(N-acryloyl amino acids) are intrinsically linked to their chemical structure, particularly the nature of the amino acid side chain. Several key structural features have been identified as critical for their activity:

Anionic Charge: A net anionic charge, provided by the carboxylic acid group of the amino acid, is essential for all three biological activities: heparanase inhibition, bFGF release, and SMC proliferation inhibition. acs.orgnih.gov Esterification of the carboxylic acid group or the use of zwitterionic or decarboxylated amino acids results in inactive polymers. acs.orgnih.gov

Lipophilicity: Increased lipophilicity of the amino acid side chain generally correlates with higher activity. acs.orgnih.gov Polymers derived from hydrophobic amino acids such as tyrosine, leucine, phenylalanine, and tert-leucine are among the most potent in all three assays. acs.orgnih.gov

Stereochemistry: The spatial arrangement of functional groups can also play a role. For example, the polymer of trans-hydroxyproline is an active heparanase inhibitor, while the cis-hydroxyproline derivative is inactive. acs.orgnih.gov

Given these established structure-activity relationships, it can be postulated that poly(N-acryloylisonipecotic acid), which possesses a cyclic, lipophilic structure and a carboxylic acid group, would likely exhibit biological activity. The cyclic nature of the isonipecotic acid moiety is similar to that of proline, and poly(N-acryloylproline) was found to be an active heparanase inhibitor and bFGF releasing agent. acs.orgnih.gov Therefore, it is reasonable to hypothesize that poly(this compound) would demonstrate a similar, if not enhanced, activity profile due to its potentially greater lipophilicity compared to proline. However, empirical studies are necessary to confirm this hypothesis.

Influence of Anionic Charge and Side Chain Characteristics on Activity

The biological activities of poly(N-acryloyl amino acids) are intrinsically linked to two fundamental molecular features: the presence of an anionic charge and the specific nature of the amino acid side chains. These factors collectively dictate the polymer's interaction with biological systems and determine its efficacy in various heparin-like activities.

A net anionic charge, typically provided by a carboxylic acid group, is an absolute prerequisite for the biological activity of these polymers. nih.govacs.org Research has demonstrated that modifications that neutralize this charge render the polymers inactive. For instance, methyl ester derivatives of active polymers, as well as polymers synthesized from zwitterionic amino acids like lysine (B10760008) and histidine, or from decarboxylated amino acids such as tyramine (B21549) and ethanolamine, all fail to exhibit biological activity. nih.govacs.org This underscores the critical role of the negative charge in mediating interactions with biological targets.

Beyond the essential anionic charge, the characteristics of the amino acid side chain significantly modulate the type and potency of the biological response. nih.gov The lipophilicity, structure, and functional groups of the side chain influence activities such as heparanase inhibition, release of basic fibroblast growth factor (bFGF) from the extracellular matrix, and inhibition of smooth muscle cell (SMC) proliferation. nih.govacs.org

Polymers with bulky, lipophilic side chains tend to exhibit the broadest and highest levels of activity. For example, polymers derived from tyrosine and leucine are highly potent in all three aforementioned biological assays. nih.gov In contrast, polymers with smaller or more hydrophilic side chains, such as those derived from glycine (B1666218) and serine, show a more restricted activity profile, primarily acting as heparanase inhibitors. nih.gov The spatial arrangement of functional groups is also crucial; the polymer of trans-hydroxyproline is an active heparanase inhibitor, while its stereoisomer, the polymer of cis-hydroxyproline, is inactive. nih.govacs.org

These findings highlight that while the anionic charge provides a general capacity for biological interaction, the specific nature of the side chain fine-tunes the polymer's activity, allowing for the tailored design of poly(N-acryloyl amino acids) with specific biological functions. A significant advantage of these synthetic polymers is their lack of anticoagulant activity, a common limitation of heparin and other heparinomimetics in clinical applications. nih.govacs.org

The following table summarizes the observed biological activities of various poly(N-acryloyl amino acids) based on their constituent amino acid side chain.

| Constituent Amino Acid | Side Chain Characteristic | Heparanase Inhibition | bFGF Release | SMC Proliferation Inhibition |

| Tyrosine | Lipophilic, Aromatic | High Activity | High Activity | High Activity |

| Leucine | Lipophilic, Aliphatic | High Activity | High Activity | High Activity |

| Phenylalanine | Lipophilic, Aromatic | Active | Active | Not Specified |

| tert-Leucine | Lipophilic, Aliphatic | Active | Active | Not Specified |

| Proline | Cyclic | Active | Active | Not Specified |

| trans-Hydroxyproline | Hydrophilic, Cyclic | Active | Inactive | Inactive |

| Glycine | Smallest, Achiral | Active | Inactive | Inactive |

| Serine | Hydrophilic, Hydroxyl | Active | Inactive | Inactive |

| cis-Hydroxyproline | Hydrophilic, Cyclic | Inactive | Inactive | Inactive |

Coordination Chemistry and Potential As Ligands

Theoretical Framework of Amino Acid-Based Ligands

The foundation for understanding the ligating properties of N-Acryloylisonipecotic Acid lies in the well-established field of amino acid-based ligands, particularly Mono-N-Protected Amino Acids (MPAAs). wikipedia.orgmdpi.com These bifunctional molecules have proven to be highly effective in a range of catalytic processes, offering a valuable comparative model. wikipedia.org

MPAAs are a class of chiral ligands derived from natural amino acids, where the amino group is protected, often by an acyl group. wikipedia.orgrsc.org This protection is crucial as it modulates the electronic and steric properties of the ligand, influencing its coordination behavior and the subsequent reactivity of the metal center. wikipedia.org The N-acyl group, for instance, can act as an internal proton acceptor in certain catalytic cycles. wikipedia.org

This compound can be considered a specialized MPAA. The isonipecotic acid core provides a constrained cyclic backbone, which can enforce specific coordination geometries around a metal center. The N-acryloyl group, analogous to the N-acyl protection in traditional MPAAs, introduces a key electronic feature and a potential point of secondary interaction or polymerization. The structural similarities and differences between this compound and other MPAAs are crucial for predicting its behavior as a ligand.

| Feature | General MPAA Ligands | This compound | Implication for Ligand Properties |

|---|---|---|---|

| Core Structure | Typically acyclic (e.g., from valine, glycine) | Cyclic (piperidine-4-carboxylic acid) | Increased rigidity, potentially leading to higher stereocontrol. |

| N-Protecting Group | Commonly acetyl, benzoyl, or Boc groups | Acryloyl group | Introduces a reactive olefinic moiety, potential for secondary coordination or polymerization. |

| Chirality | Often chiral, derived from natural L-amino acids | Can be chiral or achiral depending on the synthesis | Potential for enantioselective catalysis if a chiral form is used. |

Based on analogies with MPAAs, this compound is expected to coordinate to metal centers primarily through its carboxylate oxygen and the nitrogen atom of the piperidine (B6355638) ring, forming a stable chelate complex. rsc.orgnih.gov This bidentate κ²-(N,O) coordination is a common feature of MPAA ligands and is thought to be critical for their effectiveness in catalysis. nih.govuva.es

The formation of metal complexes with this compound would likely proceed via ligand exchange reactions, where the ligand displaces other weakly bound ligands from a metal precursor. nih.gov Studies on MPAAs have shown that they can form both monomeric and dimeric metal complexes, with the latter often featuring bridging carboxylate groups. nih.gov The specific coordination geometry and nuclearity of the resulting complex would depend on the metal ion, the solvent, and the reaction conditions.

| Coordination Mode | Description | Implication for this compound |

| Monodentate (κ¹-O) | Coordination through only one of the carboxylate oxygens. | A possible but less stable binding mode compared to chelation. |

| Chelating (κ²-N,O) | Bidentate coordination through the nitrogen atom and one carboxylate oxygen. | The most probable and stable coordination mode, forming a six-membered chelate ring. rsc.orgnih.gov |

| Bridging (μ²-O,O) | The carboxylate group bridges two metal centers. | Could lead to the formation of dimeric or polymeric metal complexes. nih.gov |

Catalytic Applications in Metal-Mediated Transformations

The structural features of this compound make it a promising candidate as a ligand in various metal-mediated catalytic reactions, particularly those involving C-H functionalization.

C-H functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of ubiquitous C-H bonds into more complex functionalities. acs.orgacs.org MPAA ligands have been instrumental in advancing this field, especially in palladium-catalyzed reactions. wikipedia.orgrsc.org By analogy, this compound could conceptually play a similar role.

In a hypothetical Pd-catalyzed C-H activation scenario, the this compound ligand would coordinate to the palladium(II) center. The N-acyl group is believed to act as an internal base, facilitating the deprotonation of the C-H bond in the substrate through a concerted metalation-deprotonation (CMD) mechanism. wikipedia.org This step is often rate-determining, and the geometry enforced by the ligand is crucial for achieving high reactivity and selectivity. nih.gov The rigid cyclic backbone of isonipecotic acid might offer enhanced control over the orientation of the substrate relative to the metal center, potentially leading to high regioselectivity and stereoselectivity.

Ligand-accelerated catalysis (LAC) is a phenomenon where the presence of a specific ligand dramatically increases the rate of a catalytic reaction. scripps.edu MPAA ligands are known to exhibit this effect in various transformations. acs.org The acceleration is often attributed to the ligand's ability to stabilize the active catalytic species and to facilitate key elementary steps in the catalytic cycle, such as C-H activation. acs.org

For this compound, the mechanism of ligand acceleration would likely mirror that of other MPAAs. By forming a stable complex with the metal, the ligand can prevent catalyst deactivation pathways like aggregation. rsc.org Furthermore, the electronic properties of the N-acryloyl group and the steric constraints of the piperidine ring could fine-tune the reactivity of the metal center, leading to a more efficient catalytic turnover.

Advanced Ligand Design Considerations for Isonipecotic Acid Derivatives

The isonipecotic acid scaffold offers a versatile platform for the design of new ligands with tailored properties. By modifying the N-substituent and the carboxylic acid group, or by introducing substituents on the piperidine ring, a diverse library of ligands can be generated.

For instance, altering the electronic nature of the N-acyl group can modulate the basicity of the internal proton acceptor, thereby influencing the rate of C-H activation. Introducing bulky substituents on the piperidine ring could create a chiral pocket around the metal center, enabling enantioselective catalysis. The acryloyl moiety in this compound itself represents an advanced design feature, as the double bond could potentially participate in the catalytic cycle or be used for post-functionalization of the ligand.

| Modification Site | Potential Modification | Desired Outcome |

|---|---|---|

| N-Substituent | Varying electron-donating/withdrawing groups on an acyl moiety | Tune electronic properties and basicity for optimal catalytic activity. |

| Piperidine Ring | Introduction of chiral auxiliaries or bulky groups | Induce enantioselectivity and enhance steric control. |

| Carboxylic Acid | Conversion to other coordinating groups (e.g., phosphonic acid, hydroxamic acid) | Alter coordination strength and geometry. |

Advanced Analytical and Characterization Methodologies

Spectroscopic Analysis of Monomers and Polymers

Spectroscopic techniques are fundamental in confirming the chemical structure of the "N-Acryloylisonipecotic Acid" monomer and verifying successful polymerization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of "this compound" and its polymer. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of the "this compound" monomer, characteristic signals corresponding to the vinyl protons of the acryloyl group are expected in the range of 5.5-6.5 ppm. researchgate.net The protons on the isonipecotic acid ring would appear at distinct chemical shifts, allowing for confirmation of the monomer's structure. Upon polymerization, the disappearance of the vinyl proton signals and the appearance of a broad backbone signal are indicative of successful polymer formation.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the acryloyl group and the carbons of the isonipecotic acid ring would have characteristic chemical shifts. libretexts.org

| Assignment | ¹H Chemical Shift (ppm) (Monomer - Predicted) | ¹³C Chemical Shift (ppm) (Monomer - Predicted) |

| Vinyl Protons | 5.5 - 6.5 | 125 - 135 |

| Isonipecotic Ring Protons | 1.5 - 4.0 | 25 - 60 |

| Carbonyl Carbon | - | 165 - 175 |

Note: The chemical shifts are predicted based on analogous structures and may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound" and its polymer. mdpi.com The IR spectrum of the monomer would show characteristic absorption bands for the C=O stretching of the amide and carboxylic acid groups, typically around 1650 cm⁻¹ and 1700-1725 cm⁻¹, respectively. The N-H bending of the amide and the broad O-H stretching of the carboxylic acid would also be present. libretexts.orgresearchgate.net

Upon polymerization, the characteristic peaks of the vinyl group (e.g., C=C stretching around 1630 cm⁻¹) would disappear, confirming the conversion of the monomer to the polymer. researchgate.net The other characteristic peaks of the isonipecotic acid and acryloyl moieties would remain.

| Functional Group | Characteristic IR Absorption (cm⁻¹) (Monomer) | Characteristic IR Absorption (cm⁻¹) (Polymer) |

| C=O (Amide) | ~1650 | ~1650 |

| C=O (Carboxylic Acid) | ~1700-1725 | ~1700-1725 |

| C=C (Vinyl) | ~1630 | Absent |

| N-H (Amide) | ~1550 (bending) | ~1550 (bending) |

| O-H (Carboxylic Acid) | ~2500-3300 (broad) | ~2500-3300 (broad) |

Molecular Weight and Distribution Determination

The molecular weight and molecular weight distribution (polydispersity index, PDI) of poly("this compound") are critical parameters that influence its physical and chemical properties. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique used for this purpose. chemrxiv.orgchemrxiv.org

In SEC, the polymer solution is passed through a column packed with porous gel beads. Larger polymer chains elute faster than smaller chains, allowing for the determination of the molecular weight distribution. The system is calibrated with polymer standards of known molecular weights. nih.gov This technique provides values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn).

| Parameter | Description | Typical Method of Determination |

| Number-Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | Size Exclusion Chromatography (SEC/GPC) |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. | Size Exclusion Chromatography (SEC/GPC) |

| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution (Mw/Mn). | Calculated from Mn and Mw values obtained by SEC/GPC |

Thermal Analysis for Phase Transition Studies

Thermal analysis techniques are employed to investigate the thermal stability and phase transitions of poly("this compound").

For polymers that exhibit temperature-responsive behavior in solution, such as a lower critical solution temperature (LCST), temperature-dependent optical transmittance is a key characterization method. This technique measures the change in light transmittance through a polymer solution as a function of temperature.

As the solution is heated, if the polymer has an LCST, it will phase separate from the solvent, causing the solution to become turbid. This results in a sharp decrease in optical transmittance. The temperature at which the transmittance drops to 50% of its initial value is typically defined as the LCST. This is a crucial parameter for applications in areas like drug delivery and smart materials. researchgate.net

| Parameter | Description | Method of Measurement |

| Lower Critical Solution Temperature (LCST) | The temperature at which a polymer solution undergoes a reversible phase transition from a soluble to an insoluble state upon heating. | Temperature-Dependent UV-Vis Spectrophotometry (measuring optical transmittance) |

Other thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are also essential. DSC can be used to determine the glass transition temperature (Tg) of the polymer, which is an important parameter related to its physical state. TGA provides information about the thermal stability and decomposition profile of the polymer. mdpi.com

Microscopic and Morphological Characterization (General)

Microscopic techniques are used to visualize the morphology and structure of poly("this compound") in various forms, such as nanoparticles, hydrogels, or films.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of the material. mdpi.com It is useful for examining the size, shape, and surface features of polymer particles or the porous structure of hydrogels.

Transmission Electron Microscopy (TEM) is used to observe the internal structure of the material. mdpi.com For example, TEM can be used to visualize the size and distribution of nanoparticles or the network structure of hydrogels at the nanoscale. nih.govnih.gov

| Technique | Information Obtained | Typical Applications |

| Scanning Electron Microscopy (SEM) | Surface morphology, topography, particle size and shape | Characterization of polymer particles, films, and porous hydrogels |

| Transmission Electron Microscopy (TEM) | Internal structure, particle size and distribution, network morphology | Imaging of nanoparticles, nanogels, and the internal structure of polymer networks |

Computational and Theoretical Studies in N Acryloylisonipecotic Acid Research

Polymer Conformation and Intermolecular Interactions

The polymerization of N-Acryloylisonipecotic Acid would lead to the formation of poly(this compound). Understanding the conformation of this polymer chain and the interactions between chains is crucial for predicting its macroscopic properties.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool to study the dynamic behavior of polymers. whiterose.ac.uk In a typical MD simulation of poly(this compound), a model of the polymer chain (or multiple chains) would be placed in a simulation box, often with a solvent like water. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time.

From these simulations, various properties can be analyzed:

Radius of Gyration (Rg): This parameter provides information about the size and shape of the polymer coil in solution. A more compact, globular conformation will have a smaller Rg than an extended coil. whiterose.ac.uk

Radial Distribution Functions (RDFs): RDFs can be calculated to understand the local structure of the solvent around the polymer and the interactions between different parts of the polymer chain. whiterose.ac.uk For example, the RDF between the carbonyl oxygen of the acryloyl group and water molecules would reveal the extent of hydration.

Hydrogen Bonding: The formation and breaking of hydrogen bonds, both intramolecular (within the same chain) and intermolecular (between different chains or with solvent molecules), can be monitored throughout the simulation. This is particularly relevant for the carboxylic acid group of the isonipecotic acid moiety.

Intermolecular Interactions: The interactions between polymer chains of poly(this compound) would be governed by a combination of forces, including:

Van der Waals forces: These are ubiquitous, non-specific interactions.

Dipole-dipole interactions: Arising from the polar acryloyl and carboxylic acid groups.

Hydrogen bonding: The carboxylic acid groups can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes

The conventional synthesis of N-Acryloylisonipecotic Acid typically involves the nucleophilic acylation of isonipecotic acid with acryloyl chloride. While effective, future research is anticipated to focus on developing more sophisticated and efficient synthetic methodologies. Emerging strategies in organic synthesis, such as visible-light photocatalysis, offer potential for milder reaction conditions and improved efficiency. Another promising direction is the development of multi-step synthetic sequences starting from inexpensive and readily available chiral precursors, which could provide better control over stereochemistry—a critical factor for biological and pharmaceutical applications.

Future synthetic research will likely target the reduction of byproducts, avoidance of harsh reagents, and simplification of purification processes. Methodologies that allow for the direct C-H functionalization of the piperidine (B6355638) ring could also represent a significant leap forward, enabling the creation of a diverse library of derivatives for screening in various applications.

Table 1: Comparison of Synthetic Methodologies for this compound

| Feature | Conventional Method (Acylation) | Potential Future Methods |

|---|---|---|

| Precursors | Isonipecotic acid, Acryloyl chloride | Simple chiral molecules, functionalized heterocycles |

| Key Technology | Nucleophilic substitution | Photocatalysis, C-H activation, Biocatalysis |

| Advantages | Straightforward, established | Higher efficiency, stereoselectivity, milder conditions |

| Challenges | Purity optimization, use of reactive reagents | Catalyst development, substrate scope |

Exploration of Advanced Polymeric Structures and Architectures

This compound serves as a versatile monomer for creating functional polymers. While simple homopolymers can be produced, future research is geared towards the synthesis of advanced polymeric structures with precisely controlled properties. Controlled/"living" radical polymerization techniques, such as Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization, are powerful tools for this purpose. rsc.org These methods allow for the synthesis of polymers with predetermined molecular weights and very narrow molecular weight distributions (e.g., Mw/Mn < 1.20), which is crucial for applications in drug delivery and sensor materials. rsc.org

The exploration of complex architectures like block copolymers and star polymers containing this compound is a significant area of future work. By combining blocks of poly(this compound) with other polymer blocks (e.g., thermoresponsive or hydrophobic polymers), researchers can design "smart" materials that self-assemble into micelles or gels in response to environmental stimuli like temperature or pH. The synthesis of well-defined reactive copolymers using techniques like RAFT polymerization can produce versatile building blocks for creating more complex, functional materials. researchgate.net

Investigation of New Biological Interactions and Mechanisms

The structural similarity of this compound to endogenous N-acyl amino acids suggests a rich field for biological investigation. N-acyl amino acids are an important family of signaling molecules, and future research could explore whether this compound or its derivatives interact with similar biological targets. For instance, studies could investigate its potential to modulate pathways involved in inflammation or neurological processes. nih.gov

The acryloyl group within the molecule is capable of forming covalent bonds with nucleophilic sites on proteins, suggesting its potential as an enzyme inhibitor. Future work could focus on identifying specific enzyme targets, which could be relevant for developing new therapeutic agents. Furthermore, given that some related molecules exhibit antioxidant and anti-inflammatory properties by scavenging reactive oxygen species and modulating pathways like NF-κB, investigating similar activities for this compound is a logical next step. nih.govnih.gov This includes exploring its potential to affect cellular stress responses and regenerate endogenous antioxidants like glutathione. nih.govnih.gov

Table 2: Potential Biological Research Areas for this compound

| Research Area | Potential Mechanism of Action | Rationale |

|---|---|---|

| Enzyme Inhibition | Covalent modification of active site residues by the acryloyl group. | Potential for targeted drug development. |

| Receptor Modulation | Interaction with receptors targeted by other N-acyl amino acids. | Could influence signaling pathways in the nervous and immune systems. |

| Antioxidant Activity | Scavenging of reactive oxygen species (ROS). nih.gov | The molecular structure may confer protective effects against oxidative stress. nih.gov |

| Anti-inflammatory Effects | Modulation of signaling pathways such as NF-κB. nih.gov | Potential to reduce the expression of pro-inflammatory cytokines and adhesion molecules. nih.gov |

Expansion into Diverse Catalytic Systems

The inherent structure of this compound, featuring a heterocyclic amine and a carboxylic acid, makes it a candidate for use in catalysis. Future research could explore its application as a bifunctional organocatalyst, where the amine and acid groups work in synergy to promote chemical reactions. Its chiral nature also opens the door to its use in asymmetric catalysis, guiding the formation of specific stereoisomers of a product.

Another emerging direction is the use of the molecule or its polymeric forms as ligands to stabilize metal nanoparticles, creating novel heterogeneous catalysts. mdpi.com These catalysts could be designed for a variety of organic transformations, with the potential for high activity and selectivity. The development of catalytic systems for sustainable chemistry, such as the conversion of CO2 into valuable chemicals, is a major trend where new catalysts are in high demand. mdpi.com Research into how this compound-based materials could fit into this landscape, perhaps as catalyst supports or ligands, represents a forward-looking goal. mdpi.comresearchgate.net

Integration with Advanced Materials Science

The integration of this compound into advanced materials is a promising field with diverse potential applications. Polymers derived from this monomer can be used to create sophisticated hydrogels. These hydrogels could be engineered to be biocompatible and responsive to biological signals, making them suitable for applications in tissue engineering and controlled drug delivery.

Furthermore, polymers of this compound can be used to create functional coatings for medical devices and implants. Such coatings could be designed to improve biocompatibility, reduce corrosion, or prevent the formation of biofilms. The ability of related acrylic acid polymers to chelate metal ions also suggests potential applications in environmental remediation for the removal of heavy metals from water. researchgate.net The development of these materials relies on a deep understanding of the relationship between the monomer's chemical structure and the final properties of the material, such as its mechanical strength, swelling behavior, and surface energy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-Acryloylisonipecotic Acid, and how can purity be optimized during synthesis?

- Methodological Answer : Begin with nucleophilic acylation of isonipecotic acid using acryloyl chloride in anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize purity using recrystallization in ethanol/water mixtures. Validate purity via HPLC (≥98%) and characterize using -NMR and FTIR to confirm acryloyl group incorporation .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to temperatures (e.g., 4°C, 25°C, 40°C), humidity (40–75% RH), and light (ICH Q1B guidelines). Analyze degradation products using LC-MS and compare against baseline spectra. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be standardized?

- Methodological Answer : Prioritize -/-NMR for structural elucidation, FTIR for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate spectral data against computational simulations (e.g., DFT-based NMR prediction) and reference databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer : Perform meta-analysis of existing studies to identify variables (e.g., assay type, cell lines, solvent systems). Replicate experiments under controlled conditions, standardizing parameters like incubation time and concentration ranges. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to isolate confounding factors. Report effect sizes and confidence intervals to quantify uncertainty .

Q. What strategies are effective for integrating this compound into drug delivery systems while maintaining its reactivity?

- Methodological Answer : Employ molecular docking studies to predict compatibility with polymeric carriers (e.g., PLGA nanoparticles). Test encapsulation efficiency via UV-Vis spectrophotometry and assess release kinetics in simulated physiological buffers (pH 7.4). Use TEM and DLS to monitor structural integrity and aggregation post-encapsulation .

Q. How can computational modeling improve the prediction of this compound’s metabolic pathways?

- Methodological Answer : Apply in silico tools (e.g., Schrödinger’s ADMET Predictor or SwissADME) to simulate Phase I/II metabolism. Validate predictions with in vitro microsomal assays (human liver microsomes) and LC-MS/MS metabolite profiling. Cross-reference results with CYP450 isoform-specific inhibitors to identify dominant metabolic pathways .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer : Adhere to FAIR data principles: document synthetic procedures in electronic lab notebooks (e.g., LabArchives), share raw spectral data via repositories like Zenodo, and provide detailed metadata (e.g., solvent grades, instrument calibration logs). Use version-control software (e.g., Git) for computational workflows .

Q. How should researchers address batch-to-batch variability in pharmacological assays involving this compound?

- Methodological Answer : Implement quality control (QC) checks for each batch via LC-MS purity analysis and biological positive/negative controls. Use blinded randomized sample allocation during assays. Apply mixed-effects models in statistical analysis to account for batch variability .

Ethical and Safety Considerations

- Safety Protocols : Refer to GHS-compliant SDS guidelines for handling acryloyl derivatives. Use fume hoods, nitrile gloves, and PPE during synthesis. Monitor airborne concentrations with real-time sensors .

- Ethical Reporting : Disclose all conflicts of interest and negative results to avoid publication bias. Follow ARRIVE guidelines for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.